molecular formula C10H9BrClNO B1380169 Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone CAS No. 1623904-04-0

Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone

Cat. No. B1380169
CAS RN: 1623904-04-0
M. Wt: 274.54 g/mol
InChI Key: NXPSGVJCIOBBRJ-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone, commonly known as 2-Bromo-5-chloro-N-phenyl-1-azetidinone, is a synthetic organic compound with a wide range of applications in scientific research. This compound belongs to the class of azetidinones, which are heterocyclic compounds containing a six-membered ring system with two nitrogen atoms. Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone has been studied extensively in the fields of chemistry, biology, and medicine due to its interesting chemical and biological properties.

Scientific Research Applications

  • Synthesis and Catalytic Applications

    • Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, facilitates catalytic asymmetric addition of organozinc reagents to aldehydes with high enantioselectivity. This demonstrates the potential of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions, highlighting the role of the azetidine ring in synthetic chemistry (Wang et al., 2008).
  • Development of Functionalized Compounds

    • The synthesis of 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones explores their use as intermediates in creating highly functionalized compounds. These azetidinones can transform into methyl omega-alkylaminopentenoates, showing their versatility in organic synthesis (Dejaegher & de Kimpe, 2004).
  • Antimicrobial and Antifungal Activities

    • Azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Shah et al., 2014).
  • Pharmacological Evaluation

    • Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities, suggesting their potential in pharmaceutical applications (Rajasekaran & Murugesan, 2006).
  • Efficient Synthesis Techniques

    • Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrates a rapid and efficient method for preparing pharmacologically active compounds (Mistry & Desai, 2006).
  • Electrooxidative Processes

    • Electrooxidative N-halogenation of 2-azetidinone derivatives presents a method for preparing N-bromo-2-azetidinones, contributing to the field of electrochemistry and synthetic methodologies (Tanaka et al., 2006).
  • Anti-Tubercular Agents

    • Novel azetidinone derivatives containing 1, 2, 4-triazole have been developed and evaluated for anti-tubercular activity, showing effectiveness against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
  • Metabolism Studies

    • AZD1979, a compound containing an azetidinyl moiety, showed interesting glutathione-related metabolism in human hepatocytes. This study provides insights into the metabolism of strained heterocycles, including azetidinyl rings (Li et al., 2019).

properties

IUPAC Name

azetidin-1-yl-(2-bromo-5-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPSGVJCIOBBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl(2-bromo-5-chlorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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